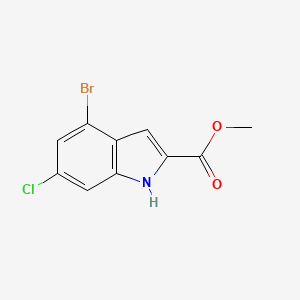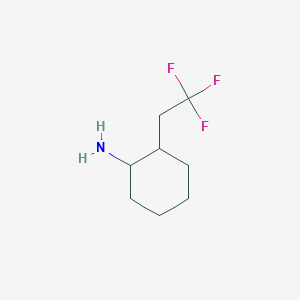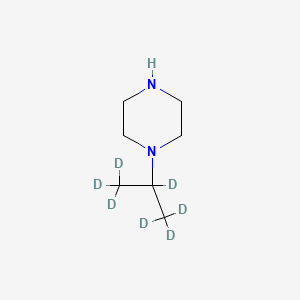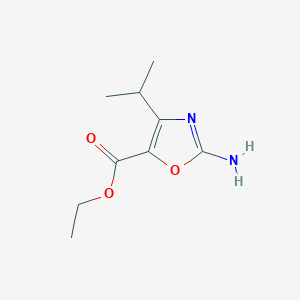
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-bromo-6-cloro-1H-indol-2-carboxilato de metilo es un compuesto orgánico sintético que pertenece a la familia del indol. Los indoles son sistemas heterocíclicos importantes que se encuentran en muchos productos naturales y fármacos. Este compuesto se caracteriza por la presencia de sustituyentes bromo y cloro en el anillo de indol, que pueden influir en su reactividad química y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-bromo-6-cloro-1H-indol-2-carboxilato de metilo típicamente implica la bromación y cloración de un precursor de indol. Un método común es la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con una cetona en condiciones ácidas para formar el núcleo de indol . Los pasos de bromación y cloración subsecuentes introducen los sustituyentes halógenos en las posiciones deseadas en el anillo de indol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis de indol de Fischer a gran escala seguida de reacciones de halogenación. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. Los catalizadores y los solventes se seleccionan cuidadosamente para facilitar las reacciones y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-bromo-6-cloro-1H-indol-2-carboxilato de metilo puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de bromo y cloro pueden ser reemplazados por otros sustituyentes a través de reacciones de sustitución nucleofílica.
Oxidación y reducción: El anillo de indol puede oxidarse o reducirse en condiciones específicas, alterando las propiedades electrónicas del compuesto.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento Suzuki-Miyaura para formar estructuras más complejas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Se pueden usar reactivos como metóxido de sodio o terc-butóxido de potasio para reemplazar los átomos de halógeno.
Oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se utilizan comúnmente.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica puede producir varios indoles sustituidos, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.
Aplicaciones Científicas De Investigación
El 4-bromo-6-cloro-1H-indol-2-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-bromo-6-cloro-1H-indol-2-carboxilato de metilo implica su interacción con objetivos moleculares específicos. Los sustituyentes halógenos pueden mejorar la afinidad de unión del compuesto a ciertos receptores o enzimas, influyendo en las vías biológicas. Por ejemplo, se sabe que los derivados del indol interactúan con los receptores de serotonina, que juegan un papel en la regulación del estado de ánimo y otros procesos fisiológicos .
Comparación Con Compuestos Similares
Compuestos similares
- 6-Amino-4-isobutoxi-1H-indol-2-carboxilato de metilo
- 4-Cloro-5-fluoro-6-metil-1H-indol-2-carboxilato de metilo
- 6-Bromo-1H-indol-2-carboxilato de metilo
Unicidad
El 4-bromo-6-cloro-1H-indol-2-carboxilato de metilo es único debido a la combinación específica de sustituyentes bromo y cloro en el anillo de indol. Esta combinación puede influir significativamente en su reactividad química y actividad biológica en comparación con otros derivados del indol .
Propiedades
Fórmula molecular |
C10H7BrClNO2 |
|---|---|
Peso molecular |
288.52 g/mol |
Nombre IUPAC |
methyl 4-bromo-6-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)9-4-6-7(11)2-5(12)3-8(6)13-9/h2-4,13H,1H3 |
Clave InChI |
GJROWFCXCULKFK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)
![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)




![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)



